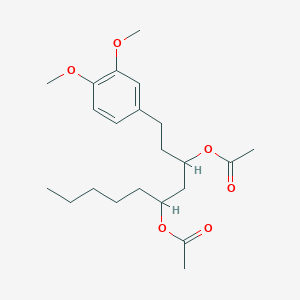

Methyl diacetoxy-6-gingerdiol

Description

Structure

3D Structure

Properties

CAS No. |

863780-90-9 |

|---|---|

Molecular Formula |

C22H34O6 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate |

InChI |

InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1 |

InChI Key |

QCJKXQWAFFZFLJ-VQTJNVASSA-N |

Isomeric SMILES |

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl diacetoxy-6-gingerdiol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diacetoxy-6-gingerdiol, a naturally occurring compound found in the rhizomes of Zingiber officinale (ginger), is a derivative of the well-known bioactive molecule, 6-gingerol (B72531). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. While specific experimental data for this methylated analog is limited in some areas, this document compiles the available information and draws comparisons with its closely related, non-methylated counterpart, diacetoxy-6-gingerdiol, to infer its likely mechanistic pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically identified as (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate. Its structure is characterized by a decane (B31447) backbone with acetate (B1210297) groups at the C3 and C5 positions, and a 3,4-dimethoxyphenyl group at one end. The stereochemistry at the chiral centers C3 and C5 is (3R, 5S).

The structural formula of this compound is presented below:

Note: A 2D chemical structure diagram would be ideally placed here.

Synonyms:

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 863780-90-9 | [1] |

| Molecular Formula | C₂₂H₃₄O₆ | [1] |

| Molecular Weight | 394.5 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water. |

Spectroscopic Data

Detailed spectroscopic data, particularly 1H and 13C NMR, are essential for the unambiguous identification and characterization of a molecule. While specific NMR data for this compound is not available in the reviewed literature, mass spectrometry data has been reported.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+Na]⁺ | 417.2227 |

This data is crucial for confirming the molecular weight and elemental composition of the compound.

Biological Activities and Mechanism of Action

While direct experimental evidence for the biological activities of this compound is limited, its structural similarity to diacetoxy-6-gingerdiol and other gingerol derivatives allows for informed postulations regarding its potential pharmacological effects. The primary activities of related compounds are anti-inflammatory and antioxidant.

Anti-inflammatory Activity

The anti-inflammatory effects of the closely related diacetoxy-6-gingerdiol have been attributed to its ability to inhibit the NLRP3 (NOD-like receptor protein 3) inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

Signaling Pathway: NLRP3 Inflammasome Inhibition

The proposed mechanism involves the suppression of NLRP3 inflammasome activation, which in turn prevents the cleavage of pro-caspase-1 to active caspase-1. This ultimately leads to a reduction in the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.

Antioxidant Activity

The antioxidant properties of gingerol derivatives are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Signaling Pathway: Nrf2 Activation

It is hypothesized that this compound, similar to its analogues, can promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the biological activities of this compound, based on studies of its non-methylated analogue.

In Vitro NLRP3 Inflammasome Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

Cell Line: THP-1 human monocytic cells or bone marrow-derived macrophages (BMDMs).

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Inflammasome Priming (Signal 1):

-

Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Inhibitor Treatment:

-

Following priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).

-

Incubate for 1 hour.

-

-

Inflammasome Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) for 30 minutes or nigericin (B1684572) (e.g., 10 µM) for 1 hour.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.

-

Assess cell viability and pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit.

-

Lyse the cells to extract protein and analyze the expression of NLRP3, caspase-1, and IL-1β by Western blotting.

-

Workflow Diagram: NLRP3 Inflammasome Inhibition Assay

Caption: Experimental workflow for assessing NLRP3 inflammasome inhibition.

Synthesis

This compound can be obtained through the semi-synthesis from 6-gingerol, a major component of ginger. The synthetic route involves two main steps:

-

Reduction of 6-gingerol: The ketone group of 6-gingerol is reduced to a hydroxyl group to form 6-gingerdiol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

-

Acetylation of 6-gingerdiol: The two hydroxyl groups of 6-gingerdiol are then acetylated using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield diacetoxy-6-gingerdiol.

Conclusion and Future Directions

This compound is a natural product with significant potential for pharmacological applications, particularly in the realms of anti-inflammatory and antioxidant therapies. While its structural similarity to other bioactive gingerols provides a strong basis for its proposed mechanisms of action, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 pathway, there is a clear need for further research.

Future studies should focus on:

-

The complete spectroscopic characterization of this compound, including detailed 1H and 13C NMR data.

-

Direct experimental validation of its inhibitory effects on the NLRP3 inflammasome and its ability to activate the Nrf2 pathway.

-

In-vivo studies to assess its efficacy, bioavailability, and safety profile in animal models of inflammatory and oxidative stress-related diseases.

-

Comparative studies with its non-methylated analogue to understand the impact of methylation on its biological activity.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this promising natural compound. The provided information and experimental protocols offer a framework for initiating further investigation into the chemical and biological properties of this compound.

References

A Technical Guide to the Synthesis of (3R,5S)-O-Methyl-gingerdiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

I. Proposed Synthetic Pathway

The proposed synthesis of (3R,5S)-O-Methyl-gingerdiol diacetate commences with the commercially available or extracted[1]-gingerol. The synthesis is envisioned in three key steps:

-

Stereoselective Reduction: The ketone moiety of[1]-gingerol is reduced to a hydroxyl group to yield (3R,5S)-[1]-gingerdiol. This step is crucial for establishing the desired stereochemistry at the C-3 and C-5 positions.

-

Selective O-Methylation: The phenolic hydroxyl group on the vanillyl moiety of (3R,5S)-[1]-gingerdiol is selectively methylated. This step is designed to protect the phenolic hydroxyl group and introduce the O-methyl group.

-

Diacetylation: The two remaining aliphatic hydroxyl groups at the C-3 and C-5 positions are acetylated to yield the final product, (3R,5S)-O-Methyl-gingerdiol diacetate.

Below is a visual representation of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for (3R,5S)-O-Methyl-gingerdiol Diacetate.

II. Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Stereoselective Reduction of[1]-Gingerol to (3R,5S)-[1]-Gingerdiol

This procedure is adapted from the known reduction of[1]-gingerol to a mixture of gingerdiol (B3348109) epimers.[2][3] Achieving high diastereoselectivity for the (3R,5S) isomer may require optimization of the reducing agent and reaction conditions.

Materials:

-

[1]-Gingerol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve[1]-gingerol (1.0 g, 3.4 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.13 g, 3.4 mmol) to the solution in small portions over 15 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 1-2 hours).

-

Quench the reaction by the slow addition of deionized water (50 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the (3R,5S) and (3S,5S) diastereomers.

Step 2: Selective O-Methylation of (3R,5S)-[1]-Gingerdiol

This is a proposed standard procedure for the selective methylation of a phenolic hydroxyl group in the presence of aliphatic hydroxyl groups.

Materials:

-

(3R,5S)-[1]-Gingerdiol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous acetone (B3395972)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (3R,5S)-[1]-gingerdiol (0.5 g, 1.7 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (0.47 g, 3.4 mmol).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (0.19 mL, 2.0 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Diacetylation of (3R,5S)-O-Methyl-gingerdiol

This procedure is based on the general acetylation of gingerdiols.[4]

Materials:

-

(3R,5S)-O-Methyl-gingerdiol

-

Acetic anhydride (B1165640)

-

Deionized water

-

Ethyl acetate

-

1 M Copper (II) sulfate solution (CuSO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (3R,5S)-O-Methyl-gingerdiol (0.3 g, 0.97 mmol) in pyridine (10 mL) in a round-bottom flask.

-

Add acetic anhydride (0.27 mL, 2.9 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (approximately 2-4 hours).

-

Pour the reaction mixture into ice-cold deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with 1 M copper (II) sulfate solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (3R,5S)-O-Methyl-gingerdiol diacetate.

-

Further purification can be achieved by flash column chromatography if necessary.

III. Quantitative Data

The following table summarizes the expected yields for each synthetic step. The yields for the O-methylation and the final product are estimates based on similar reactions, as direct experimental data for this specific compound is not available.

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Reference |

| 1 | Stereoselective Reduction | [1]-Gingerol | (3R,5S)-[1]-Gingerdiol | NaBH₄, MeOH | 40-50% (for the desired diastereomer) | [2] |

| 2 | Selective O-Methylation | (3R,5S)-[1]-Gingerdiol | (3R,5S)-O-Methyl-gingerdiol | (CH₃)₂SO₄, K₂CO₃ | 80-90% (estimated) | - |

| 3 | Diacetylation | (3R,5S)-O-Methyl-gingerdiol | (3R,5S)-O-Methyl-gingerdiol Diacetate | Acetic Anhydride, Pyridine | 85-95% | [4] |

IV. Biological Activity and Signaling Pathways

Derivatives of gingerdiol have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[4] The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.

Caption: Inhibition of the COX pathway by gingerdiol derivatives.

Furthermore, some ginger compounds have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, cell survival, and proliferation.

Caption: Putative modulation of the NF-κB signaling pathway.

Disclaimer: The experimental protocols and quantitative data for the synthesis of (3R,5S)-O-Methyl-gingerdiol diacetate are proposed based on established chemical principles and literature on related compounds. These procedures may require optimization for optimal results. The signaling pathway diagrams represent generalized pathways for gingerdiol derivatives and their putative mechanism of action. Further research is needed to elucidate the specific biological activities and mechanisms of (3R,5S)-O-Methyl-gingerdiol diacetate.

References

An In-depth Technical Guide to Methyl diacetoxy-6-gingerdiol (CAS: 863780-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl diacetoxy-6-gingerdiol is a synthetic derivative of gingerol, a bioactive compound found in the rhizomes of ginger (Zingiber officinale)[1]. As a synthetic analog, it offers enhanced stability and bioavailability, making it a valuable tool for detailed investigations into the bioactivities of gingerol-related compounds. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The primary focus of current research revolves around its potent anti-inflammatory and antioxidant properties, particularly its role in modulating cellular pathways associated with degenerative diseases.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 863780-90-9 | [1] |

| Molecular Formula | C₂₂H₃₄O₆ | [1] |

| Molecular Weight | 394.50 g/mol | [1] |

| Synonyms | (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate, (3R,5S)-O-Methyl-[2]-gingerdiol diacetate | [3] |

| Boiling Point (Predicted) | 490.9 ± 45.0 °C at 760 mmHg | [3] |

| Flash Point (Predicted) | 209.6 ± 28.8 °C | [3] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [3] |

| LogP (Predicted) | 5.08 | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| 1H and 13C NMR Data | Not readily available in cited literature. | [1] |

Biological Activity and Mechanism of Action

The primary reported biological activities of this compound and its close analog, Diacetoxy-6-gingerdiol, are its anti-inflammatory and antioxidant effects. A pivotal area of investigation has been its protective role in nucleus pulposus cells (NPCs), which are central to intervertebral disc health.

Inhibition of the NLRP3 Inflammasome Pathway

Research has shown that Diacetoxy-6-gingerdiol can protect the extracellular matrix of nucleus pulposus cells and mitigate intervertebral disc degeneration by targeting the IL-1β-mediated NLRP3 inflammasome pathway[5]. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death. Diacetoxy-6-gingerdiol has been shown to inhibit the activity of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade[5].

References

- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]

- 2. Qualitative Analysis of Ethanolic extract of Ginger (Zingiber officinale Rosc) by Gas Chromatography Triple Quad Time-Flight (GC-Q-TOF) Technology - ProQuest [proquest.com]

- 3. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]

- 4. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B | MDPI [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Isolation of Methyl diacetoxy-6-gingerdiol from Ginger (Zingiber officinale)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diacetoxy-6-gingerdiol, a naturally occurring diarylheptanoid found in the rhizomes of ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation and purification of this compound. It details a robust experimental framework for its extraction and purification, summarizes its physicochemical properties, and explores its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ginger (Zingiber officinale) is a widely used spice and traditional medicine, rich in a variety of bioactive compounds. Among these are the diarylheptanoids, a class of phenolic compounds to which this compound belongs.[1] First isolated by Kikuzaki et al. in 1992, this compound is noted for its potential anti-inflammatory and antioxidant properties.[2] While some sources also refer to it as a synthetic derivative of gingerol, it is recognized as a natural product isolated from ginger rhizomes. This guide outlines a composite of established methods for the successful isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for this compound. This information is crucial for the identification and characterization of the compound during and after the purification process.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₄O₆ | [3] |

| Molecular Weight | 394.50 g/mol | |

| CAS Number | 863780-90-9 | |

| Appearance | Powder (Physical description may vary) | [4] |

| Boiling Point | 490.9 ± 45.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

| ¹H NMR (CDCl₃) | Data not fully available in searched literature. | |

| ¹³C NMR (CDCl₃) | Data not fully available in searched literature. | |

| Mass Spectrometry (ESI-MS) | Data not fully available in searched literature. |

Experimental Protocols

The following protocols are a robust framework for the successful isolation and purification of this compound from ginger rhizomes. These methods are based on established techniques for the extraction of gingerols and related diarylheptanoids.

Extraction of Crude Ginger Oleoresin

This protocol describes the initial solvent extraction of the crude oleoresin from dried ginger rhizomes, which contains this compound.

Materials and Equipment:

-

Dried ginger rhizomes, powdered

-

Dichloromethane (CH₂Cl₂)

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Weigh 500 g of finely powdered, dried ginger rhizomes.

-

Place the ginger powder into a large cellulose (B213188) thimble and position it in the chamber of a Soxhlet apparatus.

-

Add 2.5 L of dichloromethane to the boiling flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.[5]

-

After extraction, allow the apparatus to cool.

-

Filter the dichloromethane extract through Whatman No. 1 filter paper to remove any fine plant material.[5]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ginger oleoresin.[5]

-

Store the crude oleoresin at 4°C in a sealed, light-protected container.

Column Chromatography for Preliminary Purification

This step aims to separate the crude oleoresin into fractions to enrich for this compound.

Materials and Equipment:

-

Crude ginger oleoresin

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

-

Prepare a slurry of 200 g of silica gel in hexane and pour it into the chromatography column, allowing it to pack uniformly.

-

Dissolve 10 g of the crude ginger oleoresin in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely from the silica gel-adsorbed sample.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Begin elution with 100% hexane, gradually increasing the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, 1:1 Hexane:EtOAc v/v).

-

Collect fractions of a suitable volume (e.g., 50 mL).

-

Monitor the separation by spotting collected fractions on TLC plates. Develop the TLC plates in a mobile phase of Hexane:EtOAc (e.g., 7:3 or 1:1 v/v) and visualize under a UV lamp.

-

Pool the fractions that contain the compound of interest based on their TLC profiles. This compound is expected to elute in the mid-to-high polarity fractions.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Materials and Equipment:

-

Semi-purified extract from column chromatography

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

-

Fraction collector

-

Rotary evaporator or lyophilizer

Procedure:

-

Dissolve the semi-purified extract in a suitable solvent compatible with the mobile phase.

-

Prepare the mobile phase, for example, a gradient of acetonitrile and water. A starting condition could be 50:50 ACN:Water, moving to a higher concentration of ACN over 30-40 minutes. A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Equilibrate the column with the initial mobile phase for at least 30 minutes.

-

Inject the sample onto the column.

-

Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 280 nm).

-

Collect the peak corresponding to this compound using a fraction collector.

-

Combine the collected fractions containing the pure compound.

-

Remove the solvent from the collected fractions using a rotary evaporator or by lyophilization to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from ginger rhizomes.

References

An In-depth Technical Guide on Diacetoxy-6-gingerdiol: Molecular Characteristics, Biological Activity, and Experimental Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Diacetoxy-6-gingerdiol, a bioactive compound with significant therapeutic potential. While the initial topic of interest was Methyl diacetoxy-6-gingerdiol, the available scientific literature predominantly focuses on its non-methylated counterpart, Diacetoxy-6-gingerdiol. This document will, therefore, detail the properties and activities of Diacetoxy-6-gingerdiol as a close structural analogue, which is instrumental for research in inflammation and cellular protection.

Core Molecular Attributes

This compound is a derivative of gingerdiol, a natural product isolated from the rhizomes of Zingiber officinale (ginger)[1]. The molecular formula of this compound is C22H34O6, and it has a molecular weight of 394.5 g/mol [2].

| Property | Value |

| Molecular Formula | C22H34O6 |

| Molecular Weight | 394.5 g/mol |

Biological Activity and Signaling Pathways

Diacetoxy-6-gingerdiol has demonstrated potent anti-inflammatory and antioxidant properties[3][4]. Its primary mechanisms of action involve the modulation of key signaling pathways implicated in inflammatory responses and cellular stress.

Inhibition of the NLRP3 Inflammasome Pathway

A significant body of research has highlighted the role of Diacetoxy-6-gingerdiol in the inhibition of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome[3][5][6]. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms[7]. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases[7].

Diacetoxy-6-gingerdiol has been shown to effectively suppress the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and mitigating inflammatory processes[3][4][8][9]. This inhibitory action is particularly relevant in the context of conditions such as intervertebral disc degeneration, where inflammation plays a key pathogenic role[4][8][9].

Inhibition of the NLRP3 inflammasome pathway by Diacetoxy-6-gingerdiol.

Activation of the Nrf2/HO-1 Signaling Pathway

In addition to its anti-inflammatory effects, Diacetoxy-6-gingerdiol also exhibits significant antioxidant activity through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[10]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1[10].

Under conditions of oxidative stress, Diacetoxy-6-gingerdiol promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes[10]. This, in turn, helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage[10].

Activation of the Nrf2/HO-1 signaling pathway by Diacetoxy-6-gingerdiol.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the investigation of Diacetoxy-6-gingerdiol's biological activities.

Cell Viability Assay

Purpose: To determine the cytotoxic effects of Diacetoxy-6-gingerdiol on a specific cell line.

Methodology:

-

Cell Culture: Plate cells (e.g., nucleus pulposus cells) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Diacetoxy-6-gingerdiol (e.g., 0-100 nM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).

-

Assay: Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Western Blot Analysis

Purpose: To determine the effect of Diacetoxy-6-gingerdiol on the expression levels of specific proteins (e.g., NLRP3, Caspase-1, Nrf2, HO-1).

Methodology:

-

Cell Lysis: After treatment with Diacetoxy-6-gingerdiol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

NLRP3 Inflammasome Inhibition Assay

Purpose: To assess the inhibitory effect of Diacetoxy-6-gingerdiol on NLRP3 inflammasome activation.

Methodology:

-

Cell Priming (Signal 1): Prime cells (e.g., THP-1 monocytes differentiated into macrophages) with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Diacetoxy-6-gingerdiol for 1 hour.

-

Inflammasome Activation (Signal 2): Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP or nigericin, for a short period (e.g., 30-60 minutes).

-

Sample Collection: Collect the cell culture supernatants and cell lysates.

-

Analysis:

-

Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

-

Assess pyroptosis (inflammatory cell death) by measuring LDH release from the cells.

-

Analyze the activation of caspase-1 in the cell lysates by Western blotting for the cleaved p20 subunit.

-

A generalized workflow for in vitro studies of Diacetoxy-6-gingerdiol.

References

- 1. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]

- 2. This compound | 863780-90-9 | NJB78090 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Methyl Diacetoxy-6-Gingerdiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl diacetoxy-6-gingerdiol, a derivative of the bioactive compounds found in ginger (Zingiber officinale), represents a molecule of significant interest in the exploration of novel therapeutic agents. As a synthetic analog of gingerol, it is designed to offer enhanced stability and bioavailability, potentially amplifying its inherent anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the known biological activities, experimental protocols, and signaling pathways associated with this class of compounds, with a primary focus on the closely related and more extensively studied Diacetoxy-6-gingerdiol. While specific quantitative data for the methylated form is limited in current literature, the information presented herein for its non-methylated counterpart serves as a critical foundation for future research and drug development endeavors.

This compound is characterized by the chemical formula C22H34O6 and a molecular weight of 394.50 g/mol .[1] Its synonyms include (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate and (3R,5S)-O-Methyl-[2]-gingerdiol diacetate. The presence of the dimethoxyphenyl group suggests methylation of the catechol ring, a structural feature that may influence its biological activity in comparison to Diacetoxy-6-gingerdiol.

Core Biological Activities: Anti-Inflammatory and Antioxidant Effects

The primary therapeutic potential of gingerdiol (B3348109) derivatives lies in their potent anti-inflammatory and antioxidant activities.[3] Research has particularly highlighted their protective effects in cellular models of inflammation and degenerative diseases.

Modulation of Inflammatory Pathways

A significant body of research points to the ability of Diacetoxy-6-gingerdiol to modulate key inflammatory signaling pathways. This modulation is central to its protective effects against cellular damage and dysfunction. The compound is under investigation for its potential in treating conditions such as arthritis and cardiovascular diseases.[1]

Antioxidant Properties

In addition to its anti-inflammatory effects, this compound is recognized for its antioxidant properties.[3] By mitigating oxidative stress, it may play a role in preventing or treating a range of oxidative stress-related disorders.[1]

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of Diacetoxy-6-gingerdiol, which serves as a valuable reference for investigating this compound.

Table 1: In Vitro Efficacy of Diacetoxy-6-gingerdiol in Human Nucleus Pulposus Cells

| Parameter | Assay System | Effective Concentration | Key Outcomes |

| NLRP3 Inflammasome Inhibition | Human Nucleus Pulposus Cells (in vitro) | 0.5 - 1 nM | Inhibition of pyroptosis; promotion of anabolism and inhibition of catabolism of the extracellular matrix.[4] |

| Binding to NLRP3 | Human Nucleus Pulposus Cells (in vitro) | Not Applicable | Binding Score: -30.64 kcal/mol |

Table 2: Comparative IC50 Values of Diacetoxy-6-gingerdiol and Other Natural Anti-inflammatory Compounds

| Compound | Target | Assay System | IC50 Value / Effective Concentration |

| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM [5] |

| Curcumin | COX-2 | Human Colon Cancer Cells (HT-29) | ~15 µM |

| Resveratrol | COX-2 | Murine Macrophages (RAW 264.7) | ~2 µM |

| Quercetin | COX-2 | Human Colon Adenocarcinoma Cells (Caco-2) | ~3.7 µM |

| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM |

| Curcumin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~6.2 µM |

| Resveratrol | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~21.7 µM |

| Quercetin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~12.5 µM |

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways

The anti-inflammatory effects of Diacetoxy-6-gingerdiol are primarily attributed to its interaction with the NLRP3 inflammasome and Nrf2/HO-1 signaling pathways.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Diacetoxy-6-gingerdiol has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and mitigating the inflammatory cascade.[4][6]

Caption: Inhibition of the NLRP3 inflammasome pathway by gingerdiol derivatives.

Activation of the Nrf2/HO-1 Pathway

Diacetoxy-6-gingerdiol has also been shown to activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[6] Activation of Nrf2 leads to the expression of antioxidant enzymes, which helps to mitigate oxidative stress and protect cells from damage.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory and antioxidant activities of compounds like Diacetoxy-6-gingerdiol. These protocols can be adapted for the study of this compound.

NLRP3 Inflammasome Activation Assay

This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome.

1. Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To differentiate into macrophages, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

2. Priming (Signal 1):

-

After differentiation, the medium is replaced with fresh medium containing lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

The cells are incubated for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[2]

3. Compound Treatment:

-

Following the priming step, the cells are washed and treated with various concentrations of the test compound for 1 hour.

4. NLRP3 Activation (Signal 2):

-

The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (5 mM) or Nigericin (10 µM), to the culture medium.[5]

5. Quantification of IL-1β Secretion:

-

The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

-

The percentage of inhibition of IL-1β secretion is calculated relative to the vehicle-treated control, and the IC50 value is determined.

Caption: Experimental workflow for the NLRP3 inflammasome inhibition assay.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.

1. Cell Culture and Treatment:

-

Cells are cultured and treated with the test compound and/or inflammatory stimuli as described in the specific assay.

2. Protein Extraction:

-

Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

3. Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).[7]

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., NLRP3, caspase-1, IL-1β, Nrf2, HO-1) overnight at 4°C.[8]

-

After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

7. Data Analysis:

-

The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural product derivatives with significant anti-inflammatory and antioxidant potential. The well-documented activity of Diacetoxy-6-gingerdiol in modulating the NLRP3 inflammasome and Nrf2/HO-1 pathways provides a strong rationale for the continued investigation of its methylated analog.

Future research should focus on several key areas:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to specifically determine the biological activity of this compound.

-

Comparative Studies: Performing head-to-head comparisons of the efficacy of this compound with Diacetoxy-6-gingerdiol and other gingerol derivatives to understand the structure-activity relationship and the impact of methylation.

-

Pharmacokinetic and Safety Profiling: Establishing the pharmacokinetic profile and assessing the safety of this compound to support its potential development as a therapeutic agent.

The detailed protocols and data presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this compound and contribute to the development of novel treatments for inflammatory and oxidative stress-related diseases.

References

- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Methyl Diacetoxy-6-Gingerdiol: A Promising Anti-Inflammatory and Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl diacetoxy-6-gingerdiol is a synthetic derivative of gingerol, a bioactive compound found in the rhizomes of the ginger plant, Zingiber officinale.[1] This compound has garnered significant interest for its potential therapeutic applications, primarily owing to its anti-inflammatory and antioxidant properties.[1][2] As a synthetic analog, this compound offers the potential for enhanced bioavailability and stability compared to its natural counterparts, making it a compelling candidate for further investigation in pharmaceutical development.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its biological activities, mechanisms of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 863780-90-9 | [1] |

| Molecular Formula | C22H34O6 | [1][2] |

| Molecular Weight | 394.50 g/mol | [1][2] |

| Synonyms | (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate, (3R,5S)-O-Methyl-[3]-gingerdiol diacetate | [2] |

| Source | Synthetic derivative of gingerol | [1] |

| Appearance | Yellowish oil | [4] |

| Solubility | Dichloromethane (B109758), Chloroform, Ethyl Acetate, DMSO, Acetone | [4][5] |

Biological Activities and Mechanism of Action

The primary therapeutic potential of this compound lies in its potent anti-inflammatory and antioxidant effects.[1][2] Research has particularly focused on its protective role in nucleus pulposus cells (NPCs), which are critical components of intervertebral discs.[6][7]

The compound's mechanism of action involves the modulation of key cellular signaling pathways:

-

Inhibition of the NLRP3 Inflammasome Pathway : this compound has been shown to inhibit the IL-1β-mediated NLRP3 inflammasome pathway.[6][7] The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response and, when dysregulated, contributes to various inflammatory diseases.[8] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines like IL-1β.[6]

-

Activation of the Nrf2/HO-1 Pathway : Evidence suggests that this compound can activate the Nrf2/HO-1 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[6] Activation of this pathway enhances the cellular defense against oxidative stress.

These mechanisms contribute to the observed biological effects of this compound, including the protection of the extracellular matrix in nucleus pulposus cells and the mitigation of pyroptosis, a form of programmed cell death associated with inflammation.[7][9]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound and its comparison with other natural anti-inflammatory compounds.

Table 1: Effects of Diacetoxy-6-gingerdiol on Nucleus Pulposus Cells (NPCs) [9]

| Parameter | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |

| Cytotoxicity | NPCs | 0-100 nM | 24 or 48 h | Not cytotoxic at concentrations of 1 nM or lower | [9] |

| ECM Regulation | NPCs | 0.5, 1 nM | 24 h | Promoted anabolism and inhibited catabolism of the extracellular matrix | [9] |

| Pyroptosis | NPCs | 0.5, 1 nM | 24 h | Inhibited pyroptosis | [9] |

Table 2: Comparative Anti-inflammatory Activity of Natural Compounds [10]

| Compound | Target | Assay System | IC50 Value / Effective Concentration |

| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM |

| Curcumin | COX-2 | Human Colon Cancer Cells (HT-29) | ~15 µM |

| Resveratrol | COX-2 | Murine Macrophages (RAW 264.7) | ~2 µM |

| Quercetin | COX-2 | Human Colon Adenocarcinoma Cells (Caco-2) | ~3.7 µM |

| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM |

| Curcumin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~6.2 µM |

| Resveratrol | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~21.7 µM |

| Quercetin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~12.5 µM |

Note: IC50 values can vary depending on the specific experimental conditions and cell types used.[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolation and Purification of Diacetoxy-6-gingerdiol from Zingiber officinale[4]

-

Extraction :

-

Finely powdered, dried ginger rhizomes (500 g) are subjected to Soxhlet extraction with dichloromethane (2.5 L).

-

The resulting crude oleoresin is concentrated using a rotary evaporator.

-

-

Silica (B1680970) Gel Column Chromatography :

-

The crude extract is adsorbed onto silica gel and loaded onto a packed silica gel column.

-

Elution is performed with a gradient of hexane (B92381) and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and the solvent is evaporated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

The semi-purified extract is further purified using a preparative HPLC system with a C18 column.

-

A gradient of acetonitrile (B52724) and water is used as the mobile phase.

-

The peak corresponding to Diacetoxy-6-gingerdiol is collected.

-

The solvent is removed to yield the pure compound, with purity confirmed by analytical HPLC.

-

Cell Viability Assay (CCK-8)[6]

-

Seed nucleus pulposus cells (NPCs) in 96-well plates.

-

After cell adherence, treat with varying concentrations of this compound for 24 or 48 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for the recommended time.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)[9]

-

Harvest treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis[6]

-

Lyse treated and control cells to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, Nrf2, HO-1) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)[6]

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and specific primers for target genes.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Caption: Inhibition of the IL-1β-mediated NLRP3 inflammasome pathway.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound presents itself as a highly promising natural product derivative with significant anti-inflammatory and antioxidant activities. Its ability to modulate the NLRP3 inflammasome and Nrf2 signaling pathways at nanomolar concentrations underscores its potential for the development of novel therapeutics for inflammatory and degenerative diseases. Further in vivo studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its translation into clinical applications. The detailed protocols and compiled data in this guide aim to facilitate and accelerate future research in this exciting area.

References

- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]

- 2. Cas 863780-90-9,this compound | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Solubility Profile of Methyl Diacetoxy-6-Gingerdiol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl diacetoxy-6-gingerdiol, a bioactive compound derived from ginger (Zingiber officinale).[1][2][3] Recognized for its potential anti-inflammatory and antioxidant properties, understanding its solubility is critical for in vitro and in vivo studies.[4][5] This document outlines the known solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, presents detailed experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a synthetic or naturally occurring derivative of gingerol.[1][2] Its molecular formula is C22H34O6.[1][4]

Solubility Data

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[5][6][7] |

| Acetone | Soluble[5][6][7] |

| Chloroform | Soluble[6][7] |

| Dichloromethane | Soluble[5][6][7] |

| Ethyl Acetate | Soluble[5][6][7] |

Quantitative Solubility of Related Ginger Compounds (for reference)

The following table provides quantitative solubility data for 6-gingerol (B72531) and 6-shogaol, which are structurally related to this compound. These values can serve as an estimate for initial experimental design.

| Compound | Solvent | Approximate Solubility |

| 6-Gingerol | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[8] |

| Ethanol | ~30 mg/mL[8] | |

| Dimethyl Formamide (DMF) | ~30 mg/mL[8] | |

| 6-Shogaol | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[9] |

| Dimethyl Formamide (DMF) | ~20 mg/mL[9] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methodologies are recommended.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed, clear container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

DMSO-Based Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).

-

Precipitation Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). The formation of a precipitate is monitored visually or by measuring turbidity using a plate reader.

-

Solubility Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Biological Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway.[5]

References

- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]

- 2. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 863780-90-9,this compound | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: Quantification of Methyl-6-Gingerdiol and Diacetoxy-6-Gingerdiol using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of gingerol derivatives, specifically adaptable for methyl-6-gingerdiol and diacetoxy-6-gingerdiol, using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

Ginger (Zingiber officinale) contains several bioactive compounds, with gingerols being the most prominent. These compounds, including the well-studied 6-gingerol, are known for a variety of pharmacological activities such as anti-inflammatory, antioxidant, and antiemetic properties. The precise quantification of specific gingerol derivatives is crucial for the standardization of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of various gingerol derivatives and can be specifically adapted for novel compounds like methyl-6-gingerdiol and diacetoxy-6-gingerdiol, provided that analytical standards are available.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation of gingerol derivatives is achieved based on their differential partitioning between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger interaction with the C18 column, resulting in longer retention times. Detection and quantification are performed using a UV-Vis detector, typically at a wavelength where the phenolic ring of the gingerol structure exhibits maximum absorbance, around 280 nm[1][2].

Experimental Protocols

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3].

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, nylon or PTFE)[4].

-

HPLC vials

-

Acetonitrile (B52724) (HPLC grade)[1].

-

Methanol (B129727) (HPLC grade)[4][5].

-

Water (HPLC grade or Milli-Q)[5].

-

Reference standards: 6-Gingerol, and if available, Methyl-6-gingerdiol and Diacetoxy-6-gingerdiol of known purity.

-

Mobile Phase: A common mobile phase for gingerol analysis is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid to improve peak shape.

-

Solvent A: Water with 0.1% formic acid or 1% acetic acid[1][2].

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Note: The exact gradient or isocratic ratio should be optimized based on the specific compounds being analyzed and the column used. An isocratic elution with acetonitrile and 1% aqueous acetic acid (48:52 v/v) has been shown to be effective for[6]-gingerol[1].

-

-

Standard Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of each reference standard and dissolve in 10 mL of methanol[4]. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from approximately 0.1 to 100 µg/mL. These will be used to construct a calibration curve.

The following is a general procedure for the extraction of gingerol derivatives from a plant matrix (e.g., dried ginger rhizome powder).

-

Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.

-

Add 10 mL of methanol to the tube[4].

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Sonicate the sample for 15-30 minutes to facilitate extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes[4].

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[4][5].

-

The sample is now ready for HPLC analysis. Dilution with the mobile phase may be necessary to bring the analyte concentration within the range of the calibration curve.

The following table summarizes a typical set of HPLC conditions that can be used as a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-15 min: 40-85% B15-18 min: 85-100% B18-20 min: 100% B20.1-25 min: 40% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min[1][3] |

| Column Temperature | 30°C[1] |

| Injection Volume | 10-20 µL |

| Detection Wavelength | 280 nm[1][2] |

Note: These conditions are a general guideline. Optimization of the gradient, flow rate, and other parameters may be necessary to achieve the desired separation for specific derivatives like methyl-6-gingerdiol and diacetoxy-6-gingerdiol.

Data Presentation and Analysis

Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration for each analyte. The linearity of the method should be evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.999.

Inject the prepared sample solutions. The concentration of each analyte in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.

The final concentration in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V × D) / W

Where:

-

C = Concentration from the calibration curve (mg/mL)

-

V = Initial extraction volume (mL)

-

D = Dilution factor

-

W = Weight of the sample (g)

The quantitative results should be presented in a clear and structured table for easy comparison.

| Sample ID | Methyl-6-gingerdiol (mg/g ± SD) | Diacetoxy-6-gingerdiol (mg/g ± SD) |

| Sample A | Calculated Value | Calculated Value |

| Sample B | Calculated Value | Calculated Value |

| Sample C | Calculated Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC quantification protocol.

Caption: Workflow for HPLC quantification of gingerol derivatives.

This application note provides a comprehensive and adaptable protocol for the quantification of methyl-6-gingerdiol and diacetoxy-6-gingerdiol. Adherence to these guidelines, with appropriate method validation, will ensure accurate and reproducible results for research and quality control purposes.

References

- 1. pjps.pk [pjps.pk]

- 2. ymcamerica.com [ymcamerica.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utm.mx [utm.mx]

- 6. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Methyl diacetoxy-6-gingerdiol in Plant Extracts by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl diacetoxy-6-gingerdiol is a bioactive diarylheptanoid found in the rhizomes of ginger (Zingiber officinale)[1][2]. This compound, along with other gingerols and their derivatives, contributes to the therapeutic properties of ginger extracts. Notably, the related compound diacetoxy-6-gingerdiol has demonstrated significant anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway, suggesting its potential as a therapeutic agent for inflammatory conditions[3]. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

While precise quantitative data for this compound across various ginger cultivars is limited in the current scientific literature, qualitative and semi-quantitative comparisons have been reported. The following table summarizes the available findings on the presence and relative abundance of this compound and the related Diacetoxy-6-gingerdiol in different ginger varieties. It is important to note that the concentration of gingerol-related compounds can vary significantly based on the cultivar, geographical origin, and processing methods[4].

| Compound | Ginger Variety/Origin | Observation | Reference |

| This compound | "Ogawa Umare" (OG) | Higher amount compared to "Shoga" | [5] |

| This compound | "Red ginger" | Low content | [5] |

| This compound | Korean Ginger | Present | [6] |

| This compound | Ethiopian Ginger | Present | [6] |

| Diacetoxy-6-gingerdiol | Chinese Ginger | Isolated | [4] |

Experimental Protocols

This section details the methodologies for the extraction and LC-MS/MS analysis of this compound from plant materials.

Sample Preparation: Solvent Extraction of Ginger Rhizomes

This protocol is based on established methods for the extraction of gingerols and related compounds from ginger rhizomes[7].

Materials and Equipment:

-

Fresh or dried ginger rhizomes

-

Grinder or blender

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Ultrasound sonicator

-

Centrifuge

-

Rotary evaporator

-

0.22 µm syringe filters

Procedure:

-

Grind fresh or dried ginger rhizomes into a fine powder.

-

Weigh 1 gram of the powdered rhizome into a centrifuge tube.

-

Add 10 mL of methanol or dichloromethane to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasound-assisted extraction for 30 minutes in a sonicator bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 3-7) two more times with fresh solvent.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (see LC-MS/MS method).

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following protocol provides a starting point for the development of a quantitative LC-MS/MS method. Optimization of these parameters for your specific instrument is recommended.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[8] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas | As per instrument recommendation |

| Drying Gas Temperature | As per instrument recommendation |

| Capillary Voltage | As per instrument recommendation |

MRM Transitions for this compound and Related Compounds:

The primary fragmentation of diacetoxy-gingerdiol involves the sequential neutral loss of acetic acid (CH₃COOH, 60 Da). While specific MRM transitions for this compound are not definitively published, they can be inferred from the fragmentation of the related diacetoxy-6-gingerdiol and the identified sodium adduct of this compound[2]. The molecular weight of this compound (C22H34O6) is 394.50 g/mol [9].

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| This compound (proposed) | 395.2 | 335.2 | [M+H - CH₃COOH]⁺ |

| 395.2 | 275.2 | [M+H - 2CH₃COOH]⁺ | |

| Diacetoxy-6-gingerdiol | 395.2 | 335.2 | [M+H - CH₃COOH]⁺ |

| 395.2 | 275.2 | [M+H - 2CH₃COOH]⁺ |

Note: The precursor ion for this compound is proposed based on its molecular weight and the common formation of [M+H]⁺ adducts in ESI positive mode. These transitions should be confirmed by direct infusion of a standard.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plant extracts.

Signaling Pathway

Diacetoxy-6-gingerdiol has been shown to inhibit the NLRP3 inflammasome pathway. This pathway is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. The diagram below illustrates the proposed mechanism of inhibition.

References

- 1. Research Progress on Chemical Constituents of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. or.niscpr.res.in [or.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 863780-90-9 | NJB78090 [biosynth.com]

Application Notes & Protocol: Evaluating the Anti-inflammatory Activity of Methyl Diacetoxy-6-gingerdiol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl diacetoxy-6-gingerdiol, a derivative of the bioactive compounds found in ginger, has garnered scientific interest for its potential anti-inflammatory properties.[1][2] Like its parent compounds, such as 6-gingerol, it is hypothesized to modulate key inflammatory pathways, making it a promising candidate for therapeutic development.[1] These application notes provide a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[1][3] The described assays will quantify the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines, key markers of the inflammatory response.

Mechanism of Action:

The precise mechanisms of this compound are under investigation, but it is believed to share similarities with other gingerols. These related compounds have been shown to suppress the activation of critical signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are central to the inflammatory response.[1][4] Furthermore, diacetoxy-6-gingerdiol has been found to inhibit the IL-1β-mediated NLRP3 inflammasome pathway, a key component of the innate immune system.[1][5][6][7] By interfering with these pathways, this compound can potentially reduce the expression of pro-inflammatory genes and the subsequent production of inflammatory mediators.[1]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a standard and reliable model for studying inflammation in vitro.[1][3][8]

-

Cell Line: RAW 264.7 (e.g., ATCC® TIB-71™).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (e.g., MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability should be above 90% for the concentrations used in subsequent anti-inflammatory assays.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production